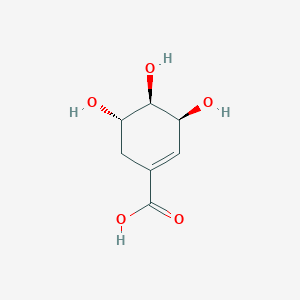
(+)-Shikimic acid
概要
説明
(+)-Shikimic acid is a naturally occurring compound found in various plants and microorganisms. It is a key intermediate in the biosynthesis of aromatic amino acids and many secondary metabolites. This compound is particularly notable for its role in the production of the antiviral drug oseltamivir (Tamiflu), which is used to treat influenza.
準備方法
Synthetic Routes and Reaction Conditions
(+)-Shikimic acid can be synthesized through several methods. One common approach involves the use of D-glucose as a starting material, which undergoes a series of enzymatic and chemical reactions to yield this compound. Another method involves the microbial fermentation of glucose using genetically engineered Escherichia coli strains that have been optimized to produce high yields of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from the seeds of the star anise plant (Illicium verum). The seeds are processed to isolate the compound, which is then purified through crystallization and other techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and scalable alternative to plant extraction.
化学反応の分析
Types of Reactions
(+)-Shikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce quinic acid and other derivatives.
Reduction: Reduction of this compound can yield shikimate derivatives.
Substitution: It can participate in substitution reactions to form esters and other functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various shikimate esters, quinic acid, and other aromatic compounds that serve as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
科学的研究の応用
(+)-Shikimic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: In biological research, this compound is studied for its role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.
Medicine: The most well-known application is in the production of oseltamivir (Tamiflu), an antiviral drug used to treat influenza. It is also being investigated for its potential anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of various pharmaceuticals, agrochemicals, and food additives.
作用機序
(+)-Shikimic acid exerts its effects through the shikimate pathway, which is a metabolic route used by bacteria, fungi, algae, and plants to synthesize aromatic amino acids. The pathway involves several enzymatic steps, starting with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Subsequent steps lead to the formation of this compound, which is then converted into chorismate, a precursor for aromatic amino acids and other secondary metabolites.
類似化合物との比較
(+)-Shikimic acid can be compared with other similar compounds such as:
Quinic acid: Another key intermediate in the biosynthesis of aromatic compounds, but with a different structure and reactivity.
Gallic acid: A phenolic acid with antioxidant properties, used in the synthesis of various pharmaceuticals and dyes.
Cinnamic acid: An aromatic acid used in the production of flavors, fragrances, and pharmaceuticals.
The uniqueness of this compound lies in its central role in the shikimate pathway and its importance in the synthesis of antiviral drugs like oseltamivir.
特性
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C=C1C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)


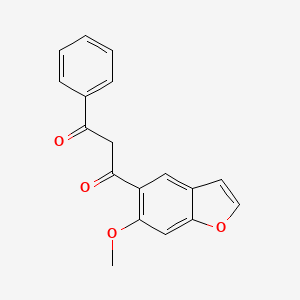
![2-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318663.png)
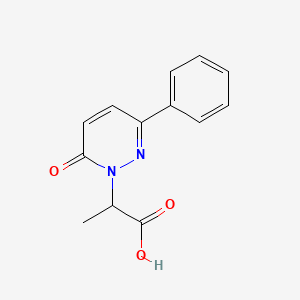
![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)
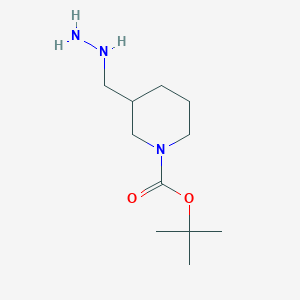
![3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318691.png)
![3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318698.png)
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)
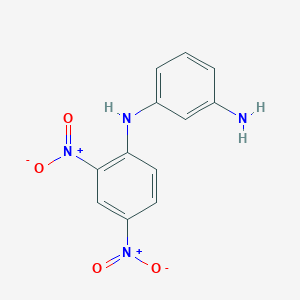

![2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B3318738.png)
